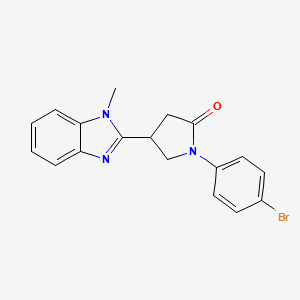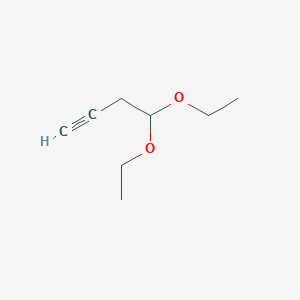
4,4-Diethoxybut-1-yne
Vue d'ensemble
Description
4,4-Diethoxybut-1-yne is an organic compound with the molecular formula C8H14O2 It is a highly functionalized alkyne, characterized by the presence of two ethoxy groups attached to the terminal carbon of a butyne chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4,4-Diethoxybut-1-yne can be synthesized through several methods. One common approach involves the reaction of propargyl bromide with diethoxymethyl acetate in the presence of a base such as sodium hydride. The reaction typically proceeds under mild conditions, yielding the desired product in good yield .
Another method involves the use of aluminum powder and mercury(II) chloride as catalysts. Propargyl bromide is reacted with trimethyl orthoformate at low temperatures to afford this compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4,4-Diethoxybut-1-yne undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method for reducing the alkyne group.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium ethoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of 4,4-dioxobut-1-yne.
Reduction: Formation of 4,4-diethoxybut-1-ene or 4,4-diethoxybutane.
Substitution: Formation of various substituted butynes depending on the nucleophile used.
Applications De Recherche Scientifique
4,4-Diethoxybut-1-yne has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of heterocyclic compounds and functionalized alkenes.
Biology: The compound is employed in the development of bioactive molecules and enzyme inhibitors.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: this compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4,4-Diethoxybut-1-yne involves its reactivity as an alkyne and the presence of ethoxy groups. The compound can undergo nucleophilic addition reactions, where nucleophiles attack the electron-deficient carbon-carbon triple bond. The ethoxy groups can also participate in various substitution reactions, influencing the overall reactivity and stability of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4-Dimethoxybut-1-yne: Similar in structure but with methoxy groups instead of ethoxy groups.
3,3,4,4-Tetraethoxybut-1-yne: Contains additional ethoxy groups, making it more sterically hindered.
1,1-Diethoxybut-3-yn-2-one: A ketone derivative with different reactivity patterns.
Uniqueness
4,4-Diethoxybut-1-yne is unique due to its balanced reactivity and functional group compatibility. The presence of ethoxy groups provides a good balance between steric hindrance and electronic effects, making it a versatile intermediate in organic synthesis.
Propriétés
IUPAC Name |
4,4-diethoxybut-1-yne | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-4-7-8(9-5-2)10-6-3/h1,8H,5-7H2,2-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIUIBFPHUMLIBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CC#C)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-N-(4-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B2475155.png)
![N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2475157.png)
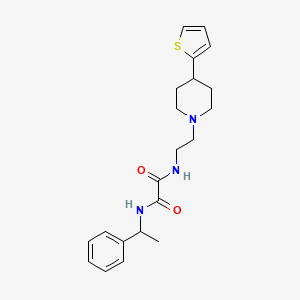
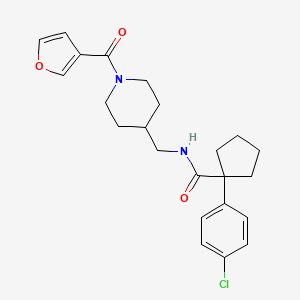
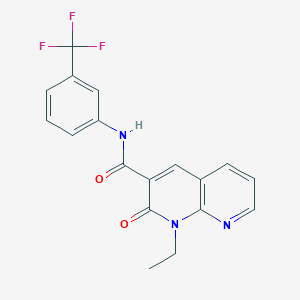
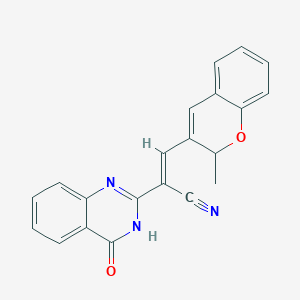
![3-chloro-N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B2475164.png)
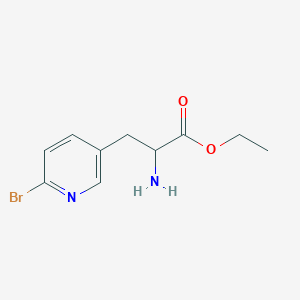
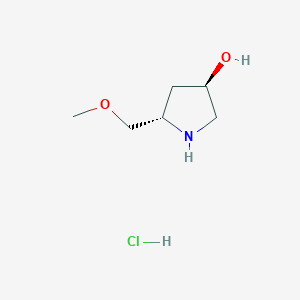
![2-{[1-(5-chloropyrimidin-2-yl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2475172.png)
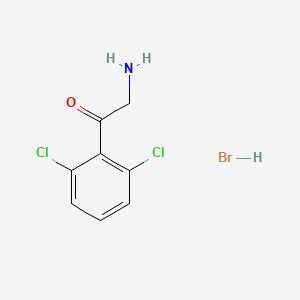
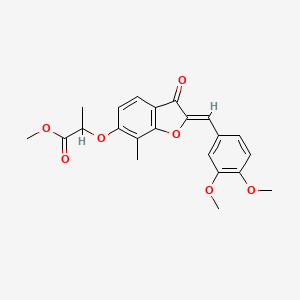
![N-[1-(1-benzofuran-2-yl)propan-2-yl]-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B2475176.png)
